

# 2-Chloro-5-fluorobenzotrifluoride safety, handling, and MSDS

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Chloro-5-fluorobenzotrifluoride

Cat. No.: B1631771

[Get Quote](#)

An In-depth Technical Guide to the Safe Handling of **2-Chloro-5-fluorobenzotrifluoride**

## Foreword: A Proactive Approach to Chemical Safety

In the landscape of modern drug discovery and chemical research, the introduction of novel reagents is a constant. Among these, halogenated aromatic compounds like **2-Chloro-5-fluorobenzotrifluoride** serve as critical building blocks. However, their utility is intrinsically linked to our ability to handle them with the precision and respect they demand. This guide is crafted not as a mere checklist of safety rules, but as a technical resource for the practicing scientist. It moves beyond simple compliance to foster a deeper understanding of the causality behind safety protocols. By understanding the inherent properties of a compound like **2-Chloro-5-fluorobenzotrifluoride**, we can move from a reactive to a proactive safety culture, anticipating risks and engineering workflows that are inherently safer by design. This document is intended to empower researchers to not only protect themselves but to build a laboratory environment where scientific integrity and personal safety are one and the same.

## Chapter 1: Hazard Profile and Risk Assessment

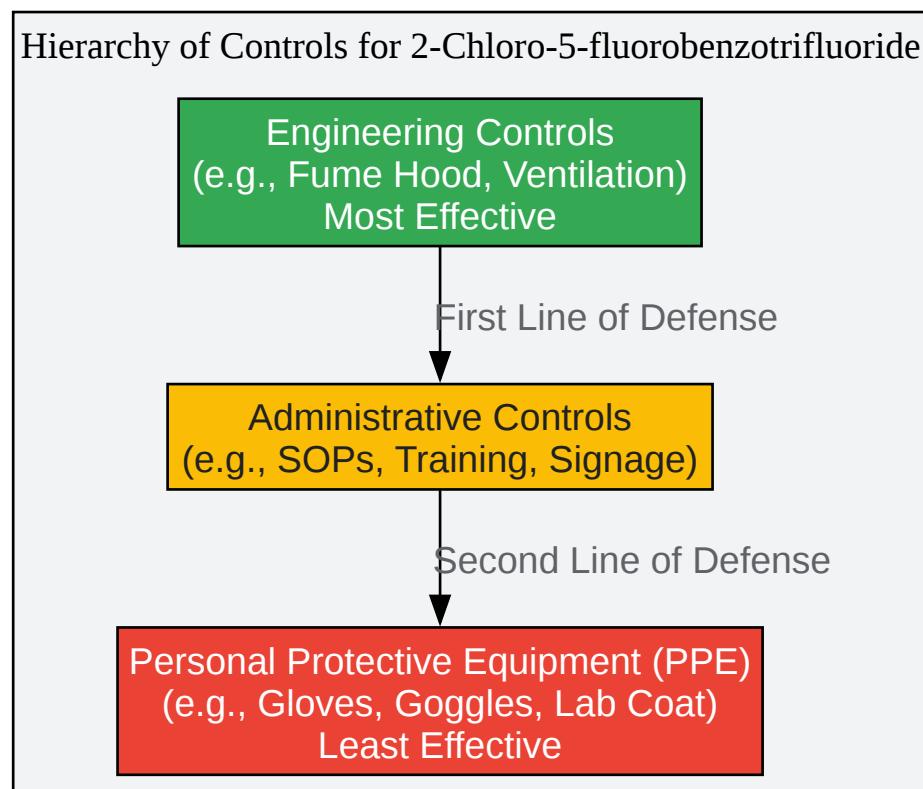
A thorough understanding of a chemical's identity and inherent hazards is the foundation of safe handling. Before this substance is brought into the laboratory, a comprehensive risk assessment must be performed, starting with its fundamental properties and regulatory classifications.

## Chemical Identity and Physicochemical Properties

**2-Chloro-5-fluorobenzotrifluoride** is a trifluoromethyl-substituted halobenzene. Its physical state and properties dictate how it behaves in a laboratory setting, influencing potential exposure routes. For instance, its defined boiling point suggests a lower volatility than some common solvents, but it still requires careful handling to avoid vapor inhalation.

| Identifier / Property | Value                                                     | Source                                  |
|-----------------------|-----------------------------------------------------------|-----------------------------------------|
| Chemical Name         | 2-Chloro-5-fluorobenzotrifluoride                         | <a href="#">[1]</a>                     |
| Synonyms              | 1-chloro-4-fluoro-2-(trifluoromethyl)benzene              | <a href="#">[2]</a> <a href="#">[3]</a> |
| CAS Number            | 89634-75-3                                                | <a href="#">[1]</a> <a href="#">[4]</a> |
| Molecular Formula     | $C_7H_3ClF_4$                                             | <a href="#">[3]</a> <a href="#">[4]</a> |
| Molecular Weight      | 198.55 g/mol                                              | <a href="#">[4]</a>                     |
| Physical Form         | Solid                                                     |                                         |
| Boiling Point         | $152.1 \pm 35.0 \text{ } ^\circ\text{C}$ (at 760 Torr)    | <a href="#">[4]</a>                     |
| Density               | $1.427 \pm 0.06 \text{ g/cm}^3$ (at 20 $^\circ\text{C}$ ) | <a href="#">[4]</a>                     |

## GHS Hazard Classification and Toxicological Profile


The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards associated with chemical substances. **2-Chloro-5-fluorobenzotrifluoride** is classified as hazardous, with specific warnings regarding acute toxicity and irritation.[\[1\]](#)

| Hazard Class                   | Hazard Code | Description                                           |
|--------------------------------|-------------|-------------------------------------------------------|
| Acute Toxicity, Oral           | H302        | Harmful if swallowed. <a href="#">[1]</a>             |
| Skin Corrosion/Irritation      | H315        | Causes skin irritation. <a href="#">[1]</a>           |
| Serious Eye Damage/Irritation  | H319        | Causes serious eye irritation. <a href="#">[1]</a>    |
| Specific Target Organ Toxicity | H335        | May cause respiratory irritation. <a href="#">[1]</a> |

The toxicological profile indicates that the primary routes of hazardous exposure are ingestion, skin/eye contact, and inhalation. Chronic exposure to fluoride-containing compounds can also pose long-term health risks, a principle that underscores the need for consistent and rigorous application of controls.[\[5\]](#)

## Chapter 2: The Hierarchy of Controls: A Framework for Safety

Effective safety management follows a "Hierarchy of Controls," prioritizing the most effective and reliable measures. This framework is crucial for designing experiments and laboratory environments that minimize the risk of exposure.



[Click to download full resolution via product page](#)

Caption: The Hierarchy of Controls prioritizes institutional safety measures over individual protection.

## Engineering Controls: The First Line of Defense

Engineering controls are physical changes to the workspace that isolate personnel from hazards. They are the most critical element in preventing exposure to **2-Chloro-5-fluorobenzotrifluoride**.

- Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.<sup>[6]</sup> This is non-negotiable. The hood's exhaust system actively removes vapors and fine solid particulates, preventing them from entering the laboratory atmosphere and being inhaled.<sup>[7]</sup>
- Ventilation: The laboratory must have adequate general ventilation to ensure air exchange, which prevents the accumulation of fugitive emissions.<sup>[2][7]</sup>

- Emergency Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[6][8] Their proximity is critical for rapid decontamination in the event of an accidental splash.

## Administrative Controls: Standardizing Safe Practices

Administrative controls are the work practices and procedures that reduce the duration, frequency, and severity of exposure.

- Standard Operating Procedures (SOPs): A detailed, substance-specific SOP for handling **2-Chloro-5-fluorobenzotrifluoride** must be written and approved. This SOP should be reviewed by all personnel before they begin work with the compound.
- Training: All users must be trained on the specific hazards outlined in the Safety Data Sheet (SDS) and the procedures detailed in the SOP.
- Restricted Access: Work with this compound should be restricted to designated areas within the lab.
- Hygiene: Users must wash their hands thoroughly with soap and water after handling the chemical.[1] Eating, drinking, and smoking are strictly prohibited in the laboratory.[1][9]

## Personal Protective Equipment (PPE): The Final Barrier

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls. It does not eliminate the hazard, but it provides a critical barrier between the user and the chemical.

| PPE Category           | Specification                                                                                                                                                                                                                      | Rationale & Causality                                                                                                                                                              |
|------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Eye & Face Protection  | Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).<br>[6][10] A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.[11]                | Protects against splashes and airborne particles, preventing serious eye irritation (H319).[1]<br>[10] Goggles provide a seal around the eyes that standard safety glasses do not. |
| Skin Protection        | Chemical-resistant gloves (e.g., Nitrile) and a lab coat.[2]<br>[12] An apron may be required for bulk transfers.[11]                                                                                                              | Prevents direct skin contact, which can cause irritation (H315).[1] Contaminated clothing must be removed immediately and laundered separately before reuse.[1]                    |
| Respiratory Protection | Generally not required if work is performed within a certified fume hood. If engineering controls fail or for emergency response, a respirator (e.g., NIOSH-approved) must be used as part of a respiratory protection program.[6] | Protects against inhalation of vapors or solid aerosols, which can cause respiratory tract irritation (H335).[1]                                                                   |

## Chapter 3: Protocols for Safe Handling and Storage

The following protocols are designed to be self-validating systems, incorporating safety checks at each stage.

### Step-by-Step Handling Protocol (Weighing and Solution Preparation)

- Pre-Operation Inspection:

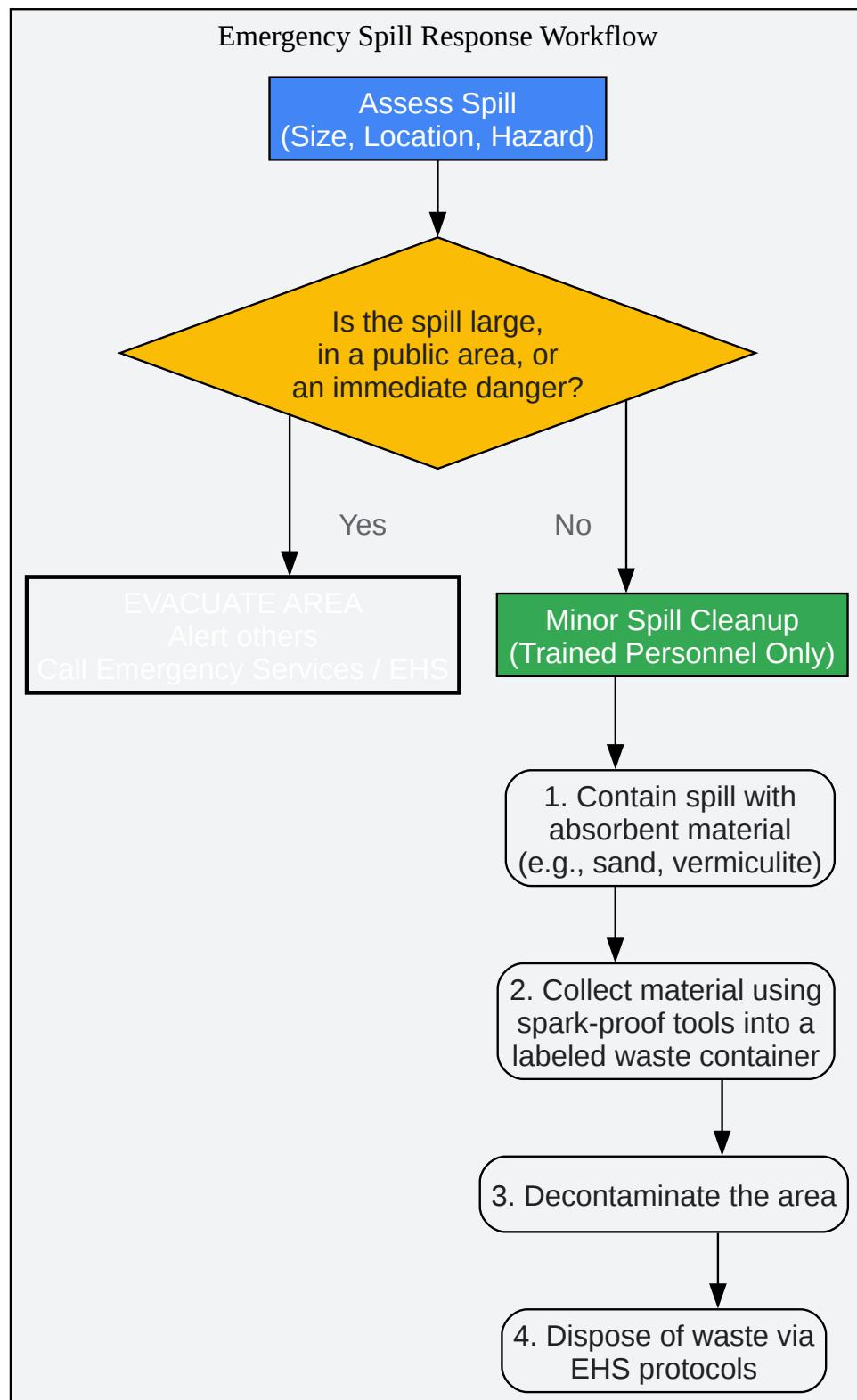
- Confirm that the chemical fume hood is on and functioning correctly (check airflow monitor).
- Ensure the work area inside the hood is clean and uncluttered.
- Verify that an appropriate chemical spill kit and waste container are readily available.
- Don all required PPE as specified in Chapter 2.3.
- Chemical Handling:
  - Retrieve the container of **2-Chloro-5-fluorobenzotrifluoride** from its designated storage location.
  - Place all necessary equipment (balance, weigh paper, spatula, glassware) inside the fume hood.
  - Use non-sparking tools to handle the solid.[2][7]
  - Carefully weigh the desired amount of the solid. Avoid creating dust. If dust is generated, allow the hood to clear it before proceeding.
  - Slowly add the weighed solid to the solvent in your reaction vessel or beaker.
  - Tightly cap the original container and wipe it down with a damp cloth before returning it to storage.
- Post-Operation Cleanup:
  - Decontaminate all equipment used. Dispose of any contaminated consumables (e.g., weigh paper, gloves) in the designated hazardous waste container.
  - Wipe down the work surface inside the fume hood.
  - Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items.
  - Wash hands thoroughly with soap and water.

## Storage and Incompatibility

Proper storage is essential to maintain chemical integrity and prevent hazardous reactions.

- Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[2][7][9]
- Incompatibilities: Keep away from strong oxidizing agents and strong bases.[13] Store apart from foodstuff containers.[2][7]
- Container Integrity: Containers should be protected from physical damage.[1]

## Chapter 4: Emergency Response Procedures


In the event of an accident, a calm and methodical response is critical. All personnel must be familiar with these procedures before beginning work.

## Exposure and First Aid Protocol

| Exposure Route | Immediate Action                                                                                                                                                                                                                                                                                       |
|----------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Eye Contact    | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. <a href="#">[1]</a> <a href="#">[14]</a> Remove contact lenses if present and easy to do. <a href="#">[1]</a> Seek immediate medical attention. <a href="#">[1]</a>                            |
| Skin Contact   | Immediately remove all contaminated clothing while rinsing the affected skin with plenty of soap and water for at least 15 minutes. <a href="#">[2]</a> <a href="#">[5]</a> <a href="#">[14]</a> Seek medical attention if irritation persists. <a href="#">[1]</a>                                    |
| Inhalation     | Move the victim to fresh air immediately. <a href="#">[2]</a> <a href="#">[5]</a> If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration (do not use mouth-to-mouth). <a href="#">[2]</a> Seek immediate medical attention. <a href="#">[2]</a> <a href="#">[5]</a> |
| Ingestion      | Do NOT induce vomiting. <a href="#">[2]</a> <a href="#">[5]</a> Rinse the mouth with water. <a href="#">[2]</a> Never give anything by mouth to an unconscious person. <a href="#">[2]</a> Call a poison control center or doctor immediately. <a href="#">[2]</a>                                     |

## Spill Response Workflow

The response to a spill depends entirely on its scale and the associated hazards.



[Click to download full resolution via product page](#)

Caption: A decision tree for responding to a chemical spill in the laboratory.

- Minor Spills (inside a fume hood):
  - Alert personnel in the immediate area.
  - Wearing appropriate PPE, contain the spill using an inert absorbent material like sand, earth, or vermiculite.[1]
  - Carefully collect the absorbed material using spark-proof tools and place it into a suitable, labeled container for hazardous waste disposal.[1][7]
  - Decontaminate the area and all equipment used for cleanup.
- Major Spills (outside a fume hood or large volume):
  - Evacuate the immediate area.
  - Alert others and activate the fire alarm if necessary to evacuate the building.[14]
  - Close the laboratory doors to contain the area.
  - Call your institution's emergency services or Environmental Health & Safety (EHS) department.
  - Do not re-enter the area until cleared by emergency personnel.[14]

## Chapter 5: Waste Disposal

All waste containing **2-Chloro-5-fluorobenzotrifluoride**, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.

- Segregation: Collect waste in a dedicated, clearly labeled, and sealed container. Do not mix with other waste streams unless explicitly permitted by EHS.
- Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.
- Disposal: The sealed container should be disposed of through your institution's EHS department in accordance with all local, state, and federal regulations.[1] Do not pour this

chemical down the drain.[\[2\]](#)

## References

- Material Safety Data Sheet - 2-Chlorobenzotrifluoride, 99%. Cole-Parmer. [\[Link\]](#)
- 2-Chloro-5-nitrobenzotrifluoride | C7H3ClF3NO2 | CID 61213. PubChem. [\[Link\]](#)
- Section 3: Emergency Procedures. Princeton University Environmental Health and Safety. [\[Link\]](#)
- Chemical Emergencies, Exposures, and Spills. Florida State University Environmental Health & Safety. [\[Link\]](#)
- Safety data sheet - 2-chloro-alpha,alpha,alpha-trifluorotoluene. CPACheM. [\[Link\]](#)
- 2-Amino-5-chloro-2'-fluorobenzophenone | C13H9ClFNO | CID 69912. PubChem. [\[Link\]](#)
- 10. Emergency Procedures. UC Berkeley Environmental Health & Safety. [\[Link\]](#)
- Air Toxics Hot Spots Program Technical Support Document for Cancer Potency Factors. OEHHA. [\[Link\]](#)
- Personal Protective Equipment (PPE) Matrix Guidelines for Biosafety & Chemical PPE. William & Mary. [\[Link\]](#)
- Emergency Procedures – Workplace Safety in the Foodservice Industry. BCCampus. [\[Link\]](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 89634-75-3 | 2-Chloro-5-fluorobenzotrifluoride - AiFChem [aifchem.com]
- 4. 2-CHLORO-5-FLUOROBENZOTRIFLUORIDE CAS#: 89634-75-3 [m.chemicalbook.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Emergency Procedures – Workplace Safety in the Foodservice Industry [opentextbc.ca]
- 9. synquestlabs.com [synquestlabs.com]

- 10. echemi.com [echemi.com]
- 11. wm.edu [wm.edu]
- 12. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 13. fishersci.com [fishersci.com]
- 14. ehs.princeton.edu [ehs.princeton.edu]
- To cite this document: BenchChem. [2-Chloro-5-fluorobenzotrifluoride safety, handling, and MSDS]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1631771#2-chloro-5-fluorobenzotrifluoride-safety-handling-and-msds>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)